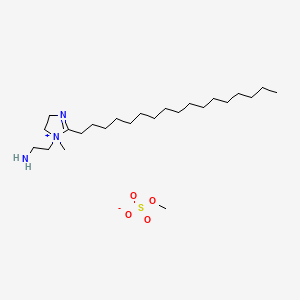
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate is a synthetic organic compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring both an aminoethyl group and a long heptadecyl chain, imparts distinct physicochemical properties that make it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate typically involves the reaction of 1-methylimidazole with a heptadecyl halide under basic conditions to form the corresponding imidazolium salt. This intermediate is then reacted with 2-aminoethyl chloride to introduce the aminoethyl group. The final step involves the addition of methyl sulphate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, dihydroimidazolium derivatives, and various substituted imidazolium salts.
Scientific Research Applications
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological membranes.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the formulation of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The long heptadecyl chain allows for strong hydrophobic interactions, while the aminoethyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes, alter membrane permeability, and affect cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Aminoethyl)-2-heptadecyl-1H-imidazolium chloride
- 1-(2-Aminoethyl)-2-heptadecyl-1H-imidazolium bromide
- 1-(2-Aminoethyl)-2-heptadecyl-1H-imidazolium iodide
Uniqueness
1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate is unique due to the presence of the 4,5-dihydro-1-methyl-1H-imidazolium ring, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and interaction with various molecular targets, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
94138-96-2 |
|---|---|
Molecular Formula |
C24H51N3O4S |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
2-(2-heptadecyl-1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine;methyl sulfate |
InChI |
InChI=1S/C23H48N3.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-25-20-22-26(23,2)21-19-24;1-5-6(2,3)4/h3-22,24H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
UIVMSFKCUAGYFD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(C)CCN.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















